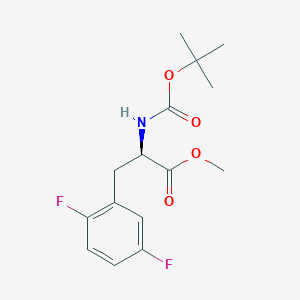
Tétrabutyltétrabutylborate d'ammonium
Vue d'ensemble
Description
Tetrabutylammonium tetrabutylborate (TBAB) is a quaternary ammonium salt (QAS) that is used as a reagent in a variety of organic and inorganic syntheses. It is a colorless, crystalline solid with a melting point of 179°C. TBAB is a versatile reagent that can be used in a variety of syntheses, including the synthesis of metal complexes, organometallic compounds, and polymers. It is also used in the synthesis of pharmaceuticals, agrochemicals, and biopolymers.
Applications De Recherche Scientifique
Synthèse d'agrégats d'oxovanadate
Tétrabutyltétrabutylborate d'ammonium: sert d'agent réducteur doux dans la synthèse d'agrégats d'oxovanadate. Ces agrégats présentent un intérêt en raison de leurs propriétés magnétiques et électroniques, qui ont des applications potentielles dans la catalyse et la science des matériaux .
Photopolymérisation radicalaire
Ce composé agit comme co-initiateur dans le processus de photopolymérisation radicalaire du triméthylolpropane triacrylate. Il est particulièrement utilisé en présence de colorants à structure diazine, un processus crucial dans la création de polymères aux propriétés spécifiques pour les revêtements, les adhésifs et les matériaux de photoresist .
Cellules solaires résistantes à l'humidité
Dans le domaine des énergies renouvelables, le This compound est utilisé pour améliorer la résistance à l'humidité des cellules solaires à base de pérovskite. Cette application est cruciale pour la longévité et l'efficacité des cellules solaires dans des conditions environnementales variables .
Thermodynamique de la solvatation ionique
Le composé a une histoire d'utilisation dans l'étude de la thermodynamique de la solvatation ionique. Comprendre la solvatation ionique est essentiel pour diverses applications, notamment la technologie des batteries et la compréhension des interactions biochimiques .
Préparation de sels lipophiles
Les ions Tétrabutylammonium: sont utilisés pour préparer des sels lipophiles d'anions inorganiques. Ceci est important dans les laboratoires de recherche pour l'étude de la chimie inorganique et le développement de divers procédés chimiques .
Catalyse par transfert de phase
Bien que non directement lié au This compound, son homologue, le bromure de tétrabutylammonium, est largement reconnu comme un catalyseur de transfert de phase efficace. Cela suggère des applications potentielles du This compound dans des processus catalytiques similaires, ce qui pourrait constituer un domaine de recherche future .
Mécanisme D'action
Target of Action
Tetrabutylammonium tetrabutylborate (TBATB) is a quaternary ammonium compound . It is known to interact with various targets, including the Ig kappa chain C region in humans and the pH-gated potassium channel KcsA in Streptomyces lividans . These targets play crucial roles in biological systems, contributing to the compound’s overall effect.
Mode of Action
It is known to act as amild reducing agent in the synthesis of oxovanadium reduced clusters . It also serves as a co-initiator in the radical photopolymerization of trimethylolpropane triacrylate in the presence of dyes with a diazine structure .
Biochemical Pathways
Its use in the synthesis of oxovanadium reduced clusters suggests it may influence pathways related toredox reactions .
Result of Action
TBATB has been shown to improve the film coverage and reduce the number of pinholes in perovskite solar cells, leading to improved hydrophobicity and significantly higher moisture stability . This results in the cells maintaining their original power conversion efficiency (PCE) after 45 days under ambient conditions without encapsulation .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of TBATB. For instance, in the context of perovskite solar cells, the presence of moisture in the air can lead to fast degradation . The incorporation of tbatb improves the moisture stability of these cells .
Propriétés
IUPAC Name |
tetrabutylazanium;tetrabutylboranuide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H36B.C16H36N/c2*1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4/h2*5-16H2,1-4H3/q-1;+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUQGURIOJLNCGE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](CCCC)(CCCC)(CCCC)CCCC.CCCC[N+](CCCC)(CCCC)CCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H72BN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00456008 | |
| Record name | Tetrabutylammonium tetrabutylborate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00456008 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
481.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
23231-91-6 | |
| Record name | Tetrabutylammonium tetrabutylborate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00456008 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tetrabutylammonium tetrabutylborate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of tetrabutylammonium tetrabutylborate in conductance studies?
A1: Tetrabutylammonium tetrabutylborate (Bu4NBBu4) serves as a valuable "reference electrolyte" in conductance studies due to its unique property of having equal cationic and anionic conductance. This characteristic allows researchers to accurately determine single-ion conductances in various solvents by measuring the overall conductance of the salt. [, ] For instance, it has been employed to investigate the ionic conductivity of various salts in solvents like propylene carbonate [], 2-methoxyethanol [], and others [].
Q2: Why is tetrabutylammonium tetrabutylborate often chosen as an electrolyte in electrochemical research?
A2: Tetrabutylammonium tetrabutylborate exhibits favorable properties for electrochemical applications. It demonstrates good solubility in aprotic solvents [, , ], allowing for investigations in non-aqueous media. Additionally, its large and symmetrical ionic structure minimizes ion pairing [], contributing to its utility as a supporting electrolyte in various electrochemical techniques.
Q3: How does the structure of tetrabutylammonium tetrabutylborate influence its properties?
A3: The bulky and symmetrical tetrahedral structure of both the tetrabutylammonium cation and tetrabutylborate anion leads to weak interionic interactions []. This weak interaction results in several notable properties, including good solubility in organic solvents [, , , ] and the ability to form single crystals suitable for X-ray diffraction analysis. []
Q4: Have there been challenges in determining the crystal structure of tetrabutylammonium tetrabutylborate?
A4: Yes, determining the crystal structure of tetrabutylammonium tetrabutylborate has presented challenges due to the weak diffraction of its crystals. [] This weakness stems from the salt's low density, a consequence of the large and similarly-structured cation and anion. Researchers have highlighted the importance of high-quality data and careful analysis to avoid misinterpretations when studying such structures. []
Q5: What applications does tetrabutylammonium tetrabutylborate have in analytical chemistry?
A5: Tetrabutylammonium tetrabutylborate is utilized as a derivatizing agent in the analysis of organometallic compounds, particularly organolead species. [, , ] It reacts with these compounds, converting them into forms suitable for separation and detection by techniques like gas chromatography coupled with atomic absorption spectrometry (GC-AAS) or inductively coupled plasma mass spectrometry (GC-ICPMS). [, , ] This application is crucial for environmental monitoring and toxicological studies.
Q6: Can tetrabutylammonium tetrabutylborate be incorporated into solid-contact reference electrodes?
A6: Yes, research has explored incorporating tetrabutylammonium tetrabutylborate into the polyvinyl chloride (PVC) membrane of solid-contact reference electrodes (SCREs). [] The lipophilic nature of the salt enables its integration into the hydrophobic PVC matrix. Studies have investigated both single-salt and double-salt approaches using tetrabutylammonium tetrabutylborate, aiming to optimize the performance and response time of these electrodes in potentiometric measurements. []
Q7: Are there any known photochemical reactions involving tetrabutylammonium tetrabutylborate?
A7: Tetrabutylammonium tetrabutylborate exhibits an outer-sphere charge transfer (OSCT) absorption band in its UV-Vis spectrum. [] Irradiating the ion pair in solvents like dichloromethane with UV light triggers photolysis, demonstrating a potential for photochemical reactivity. [] This photoreactivity could be of interest in areas like photocatalysis or the development of light-sensitive materials.
Q8: How does tetrabutylammonium tetrabutylborate interact with different solvents?
A8: Studies investigating the conductance of tetrabutylammonium tetrabutylborate in various solvents provide insights into its ion-solvent interactions. [, , , ] In solvents like dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and propylene carbonate (PC), researchers have found that the tetraalkylammonium ions remain relatively unsolvated due to their large size and non-polar character. [, ] This understanding of solvation behavior is crucial for selecting appropriate solvents for specific applications.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



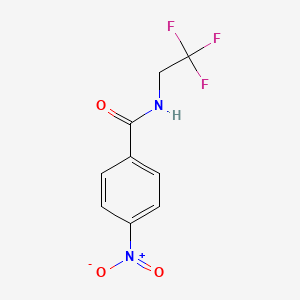
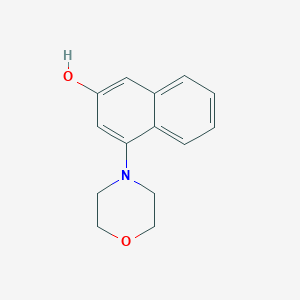
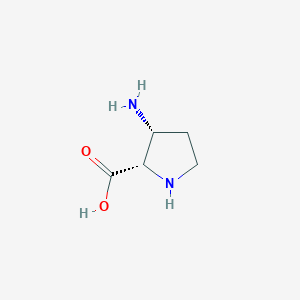

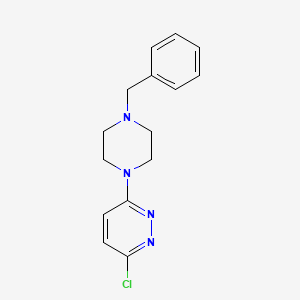

![[(3aS)-3,3-diphenyl-3a,4,5,6-tetrahydropyrrolo[1,2-c][1,3,2]oxazaborol-1-yl]methyl-trimethylsilane](/img/structure/B1609983.png)



![Thieno[3,4-b][1,4]benzodioxin (9CI)](/img/structure/B1609991.png)
![4-[2-(5-Methyl-2-phenyl-4-oxazolyl)ethoxy]-benzo[b]thiophene-7-carbaldehyde](/img/structure/B1609992.png)

